(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid
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Description
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid is a useful research compound. Its molecular formula is C20H21NO5 and its molecular weight is 355.39. The purity is usually 95%.
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Scientific Research Applications
Peptide Synthesis
The compound is instrumental in the synthesis of peptides, specifically β-peptides. The preparation of N-Fmoc-protected β2-homoamino acids, which are crucial for solid-phase syntheses of β-peptides, utilizes this compound as a key ingredient. The method is suitable for large-scale preparation and offers high diastereoselectivities and yields, showing its potential in peptide synthesis and pharmaceutical applications (Šebesta & Seebach, 2003).
Oligomer Synthesis
In another application, the compound serves as a precursor for the synthesis of oligomers. Specifically, oligomers derived from amide-linked neuraminic acid analogues have been efficiently synthesized using N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids. This process facilitates the creation of a series of oligomers, highlighting the compound's significance in the synthesis of complex biomolecules (Gregar & Gervay-Hague, 2004).
Self-Assembling Structures
The compound is pivotal in the study of self-assembled structures formed by modified amino acids. The self-assembling properties of various Fmoc-amino acids have been extensively studied, revealing the potential to form diverse structures such as flower-like or fibrous morphologies under different conditions. These findings are crucial for the design of novel self-assembled architectures with potential applications in material science and nanotechnology (Gour et al., 2021).
Cyclodepsipeptide Synthesis
The compound also finds application in the synthesis of cyclodepsipeptides, which are cyclic peptides with diverse biological activities, making them promising pharmaceutical candidates. The synthesis of complex 'head-to-side-chain cyclodepsipeptides' involves the use of the compound as a building block, highlighting its role in the creation of structurally complex and biologically significant peptides (Pelay-Gimeno et al., 2016).
Properties
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methoxybutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-12(25-2)18(19(22)23)21-20(24)26-11-17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-10,12,17-18H,11H2,1-2H3,(H,21,24)(H,22,23)/t12-,18+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOGQZFFOTLSMMA-XIKOKIGWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928063-81-4 |
Source
|
Record name | (2S,3R)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-3-methoxybutanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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